1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
Description
Structural Characterization of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
Crystallographic Analysis via X-ray Diffraction
X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with a planar backbone. The thiophene rings exhibit a puckered conformation, with a dihedral angle of 4.2° between their mean planes, analogous to related bisthiophene systems. The acetyl group lies coplanar with the adjacent thiophene ring, as evidenced by a torsion angle of 3.36° between the ketone oxygen and the ring plane, similar to 1-(thiophen-3-yl)ethanone derivatives.
A flip-type rotational disorder is observed in one thiophene ring, with an occupancy ratio of 0.80:0.20 for the two conformers, a phenomenon common in thiophene-based crystals. The crystal packing features C–H···π interactions (2.85–3.10 Å) between thiophene protons and adjacent aromatic systems, forming sheets parallel to the (001) plane. Inter-sheet connectivity occurs via short S···O contacts (3.21 Å), creating a three-dimensional network stabilized by secondary bonding interactions.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 7.6613, 21.251, 9.682 |
| β (°) | 95.386 |
| V (ų) | 873.85 |
| Z | 4 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum displays characteristic resonances for the thiophene rings and acetyl group:
- Thiophene protons : Doublets at δ 7.23 (J = 3.9 Hz) and 7.15 ppm (J = 3.9 Hz) correspond to α- and β-protons, respectively.
- Acetyl methyl : A singlet at δ 2.62 ppm integrates for three protons, consistent with the deshielding effect of the ketone group.
¹³C NMR assignments confirm the electronic environment:
- Carbonyl carbon : A sharp peak at δ 199.3 ppm.
- Thiophene carbons : Signals between δ 124.2–137.8 ppm, matching bisthiophene systems.
- Methyl carbon : δ 27.1 ppm, typical for acetyl substituents.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions correlate with molecular structure:
- C=O stretch : Strong band at 1683 cm⁻¹, slightly redshifted compared to isolated ketones due to conjugation with thiophene rings.
- C–S vibrations : Multiple peaks between 600–700 cm⁻¹.
- Aromatic C=C : 1416 cm⁻¹ (in-plane bending) and 1293 cm⁻¹ (out-of-plane deformation).
- C–H stretches : Weak bands at 3069 cm⁻¹ (aromatic) and 2920 cm⁻¹ (methyl).
Table 2: Major IR vibrational assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1683 | C=O stretch |
| 1416 | Thiophene C=C |
| 1293 | C–H bending |
| 3069 | Aromatic C–H stretch |
Computational Molecular Modeling Studies
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-311++G(d,p) level yields a planar structure with bond lengths and angles matching X-ray data within 1% deviation. The calculated C=O bond length of 1.221 Å aligns with experimental values (1.215 Å). Intramolecular non-covalent interactions include:
- C–H···O contact : 2.626 Å between acetyl methyl and ketone oxygen.
- S···π interaction : 3.30 Å (thiophene sulfur to adjacent ring centroid).
The energy-minimized structure shows a 4.5° dihedral angle between thiophene rings, slightly larger than crystallographic data due to gas-phase vs. solid-state packing effects.
Frontier Molecular Orbital (FMO) Analysis
FMO calculations reveal a HOMO-LUMO gap of 3.85 eV:
- HOMO : Localized on the bisthiophene backbone (π-system)
- LUMO : Predominantly located on the acetyl group and adjacent thiophene ring
This charge separation suggests potential for intramolecular charge transfer, consistent with UV-Vis absorption at 325 nm. The HOMO energy (-5.72 eV) and LUMO energy (-1.87 eV) indicate moderate electron-accepting capability relative to similar conjugated systems.
Table 3: FMO energy levels
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.72 | Bisthiophene π-system |
| LUMO | -1.87 | Acetyl-thiophene |
Properties
Molecular Formula |
C10H8OS2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-(3-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
InChI Key |
HKQUXXDCOLIQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the desired product. For instance, the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base like pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: The compound can be used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key structural analogues differ in substituents on the thiophene rings or modifications to the ketone group. These variations influence reactivity, electronic properties, and biological activity.
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity in cross-coupling reactions and enhance biological activity (e.g., anticancer) .
- Heteroaryl Extensions (e.g., benzoimidazo-triazol) : Improve thermal stability and optoelectronic performance .
- Ketone Modifications (e.g., oxime ethers) : Enhance antimicrobial efficacy compared to the parent ketone .
Electronic and Spectroscopic Properties
- NMR Data : The acetyl group in 1-[3-(thiophen-2-yl)thiophen-2-yl]ethan-1-one resonates at δ 190.8 ppm (¹³C NMR), consistent with analogous ketones in thiophene derivatives .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at 339.1414 for C₂₁H₂₃O₂S) .
- Optoelectronic Behavior : Extended conjugation in benzoimidazo-triazol derivatives results in redshifted absorption spectra compared to simpler bithiophenes .
Biological Activity
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one, a compound featuring a thiophene moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It possesses a molecular weight of approximately 192.23 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with thiophene derivatives exhibit significant anticancer properties. For instance, research on related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. A notable study evaluated the antiproliferative effects of ethanoanthracenes in chronic lymphocytic leukemia (CLL) cell lines, revealing that modifications in the thiophene structure could enhance potency against cancer cells .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.03 | |
| Compound B | CLL HG-3 | 0.5 | |
| Compound C | CLL PGA-1 | 0.8 |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored extensively. Compounds similar to this compound have shown activity against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the synthesis of thiadiazino and thiazolo quinoxaline hybrids, which exhibited potent antibacterial effects against Mycobacterium tuberculosis .
Case Study: Antimicrobial Evaluation
A recent evaluation of thiophene derivatives indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing promising results for compounds with similar structural features to this compound.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, thiophene-based compounds have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
The biological activities of this compound are believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Cell Proliferation : By disrupting cell cycle progression in cancer cells.
- Antimicrobial Action : Through disruption of bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and pathways.
Q & A
Q. What are the standard synthetic routes for 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between a thiophene-containing aldehyde and an acetylated aromatic precursor. For example, in the synthesis of structurally similar compounds, thiophene-2-carbaldehyde reacts with acetylated aromatic ketones (e.g., 1-(4-hydroxy-3-nitrophenyl)ethan-1-one) under alkaline conditions (e.g., 50% aqueous KOH) in ethanol, followed by acidification and purification via ethyl acetate extraction . Optimization strategies include:
- Temperature control : Maintaining temperatures below 25°C during aldehyde addition to prevent side reactions.
- Solvent selection : Ethanol is preferred for solubility and stability of intermediates.
- Catalyst tuning : Adjusting base concentration to balance reaction rate and product purity.
Q. How is the compound characterized, and what analytical techniques are critical for verifying its purity and structure?
Key characterization methods include:
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed m/z 276.2 for intermediates) .
- NMR spectroscopy : and NMR identify substitution patterns on thiophene and aromatic rings (e.g., δ 190.72 ppm for ketone carbonyl in NMR) .
- Melting point analysis : Used to assess crystallinity and purity (e.g., 145–147°C for intermediates) .
- Chromatography : TLC or HPLC monitors reaction progress and isolates byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and predicted spectral data (e.g., unexpected NMR shifts) can arise from conformational flexibility or intermolecular interactions . Mitigation approaches:
- DFT calculations : Compare computed vs. experimental spectra to identify structural anomalies .
- X-ray crystallography : Resolve ambiguities using single-crystal diffraction (e.g., SHELX refinement for precise bond-length analysis) .
- Cross-validation : Combine multiple techniques (e.g., IR, UV-Vis) to confirm functional groups .
Q. How can reaction yields be improved in cross-coupling methodologies involving this compound?
In Pd-catalyzed C–H functionalization (e.g., β-position coupling of thiophenes), yield optimization involves:
- Catalyst screening : Pd(PPh) or Pd(OAc) with ligands (e.g., P(o-tol)) enhance regioselectivity .
- Solvent systems : Pentane/EtOAC (95:5) improves solubility of boronic acid intermediates .
- Substrate pre-activation : Use of directing groups (e.g., acetyl) to facilitate β-selectivity .
Q. What computational methods predict the compound’s photophysical properties for material science applications?
For mechanofluorochromic behavior (e.g., hypsochromic shifts under shear stress):
Q. How do substituent modifications impact biological activity in antitubercular derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Nitro or acetyl groups enhance binding to mycobacterial enzymes (e.g., enoyl-ACP reductase) .
- Heterocyclic fusion : Pyrazoline-benzoxazole hybrids improve pharmacokinetics (e.g., compound 6 with MIC = 1.56 µg/mL against M. tuberculosis) .
- Redox-active moieties : Thiophene sulfur participates in oxidative stress pathways, potentiating bactericidal effects .
Methodological Recommendations
- For synthetic challenges : Use Mercury CSD to analyze crystal packing and predict solubility .
- For mechanistic studies : Employ Hammett plots to quantify electronic effects of substituents on reaction rates.
- For data validation : Cross-reference spectral data with NIST Chemistry WebBook for benchmark comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
